4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole is a synthetic organic compound characterized by the presence of an azidomethyl group, a chlorophenyl group, and a methyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Azidomethylation: The azidomethyl group is introduced through nucleophilic substitution reactions, often using sodium azide as the azide source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azidomethyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide, halogens, and various nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: Nitro or nitrile derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole involves interactions with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The chlorophenyl group may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole: Similar structure but with a chloromethyl group instead of an azidomethyl group.
4-(Azidomethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. The combination of the azidomethyl and chlorophenyl groups also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-(azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFPRRLYJLLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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